1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-
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Overview
Description
1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)- is a complex organic compound featuring a heterocyclic ring structure that includes imidazole and phenyl groups. This compound is notable for its diverse applications in various fields such as chemistry, biology, medicine, and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)- typically involves the cyclization of amido-nitriles. This process is catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism by which 1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
- 1H-Imidazole, 4-phenyl-1H-imidazole
- 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole
- 4-Phenyl-1H-imidazole
Uniqueness: 1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
799841-63-7 |
---|---|
Molecular Formula |
C22H17FN2O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-1H-imidazole |
InChI |
InChI=1S/C22H17FN2O2/c23-17-8-12-20(13-9-17)27-19-10-6-16(7-11-19)21-14-24-22(25-21)15-26-18-4-2-1-3-5-18/h1-14H,15H2,(H,24,25) |
InChI Key |
OTPUHIBKZYNISU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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